3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

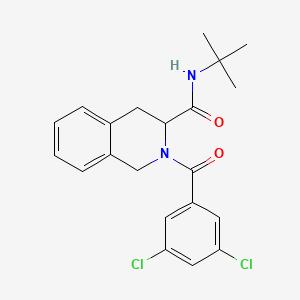

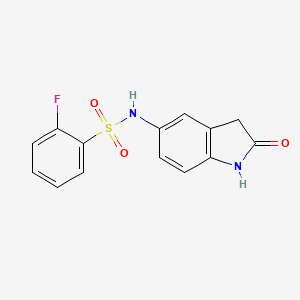

“3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2228828-31-5 . It has a molecular weight of 237.69 . The compound is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI Code for “3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride” is 1S/C12H11NO2.ClH/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15;/h1-6H,7,13H2,(H,14,15);1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Carboxylic acids, like “3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride”, generally react with more reactive metals to produce a salt and hydrogen . They also undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

“3-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 237.69 .Applications De Recherche Scientifique

1. Material Synthesis and Properties

- A naphthylamine-derived dicarboxylic acid was synthesized for the development of aromatic poly(amine−1,3,4-oxadiazole)s, which exhibit high glass-transition temperatures and good solubility in organic solvents. These materials show potential for use in blue-light-emitting materials (Liou, Hsiao, Chen, & Yen, 2006).

2. Chemical Synthesis Techniques

- Functionalized 1-amino-2-naphthalenecarboxylic acid derivatives were synthesized through a novel benzannulation process involving enamines and alkynes. This method features broad substrate scope and good functional group tolerance (Gao, Liu, & Wei, 2013).

3. Structural Analysis and Interactions

- Crystal structure analyses of various 1,8-disubstituted naphthalenes, including derivatives of naphthalene-1-carboxylic acid, provided insights into nucleophile-electrophile interactions and molecular distortion patterns, aiding in understanding molecular interactions in chemical systems (Schweizer, Procter, Kaftory, & Dunitz, 1978).

4. Fluorescence Sensing and Derivatization

- Naphthalene derivatives have been utilized in the synthesis of fluorescent scandium complexes for enantioselective sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008).

- Naphthalene-2,3-dicarboxaldehyde and related compounds have been characterized as fluorigenic reagents for the determination of primary amines and amino acids, highlighting their utility in biochemical analysis (Aminuddin & Miller, 1995).

5. Analytical Chemistry Applications

- Naphthalene-2,3-dicarboxaldehyde was investigated as a derivatizing reagent for electrochemical detection of tagged amino acids, demonstrating its potential in sensitive and quantitative analytical methods (Oates & Jorgenson, 1989).

Safety And Hazards

The compound has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propriétés

IUPAC Name |

3-(aminomethyl)naphthalene-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15;/h1-6H,7,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYOGFGCTWBAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-1-naphthoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2933913.png)

![3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933916.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2933922.png)

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)